2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid typically involves the protection of amino groups on a benzoic acid derivative. One common method is to start with 2,5-diaminobenzoic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and monitoring of reaction progress is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: Formation of amide bonds with carboxylic acids or esters using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol.
Coupling: DIC, DMAP, Boc2O.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Deprotection: 2,5-diaminobenzoic acid.
Coupling: Peptides or amides with protected amino groups.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides where selective protection of amino groups is required.
Medicinal Chemistry: Employed in the synthesis of drug candidates and bioactive molecules where protection of functional groups is necessary during multi-step synthesis.
Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid primarily involves the protection and deprotection of amino groups. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions, allowing for selective manipulation of functional groups during synthesis . The compound does not have a specific biological target or pathway but serves as a versatile tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis((tert-butoxycarbonyl)amino)benzoic acid: Similar structure but with amino groups at different positions.
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid: Another positional isomer with similar properties.
N-(tert-butoxycarbonyl)glycine: A simpler Boc-protected amino acid used in peptide synthesis.
Uniqueness
2,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is unique due to the specific positioning of the Boc-protected amino groups, which can influence the reactivity and selectivity in synthetic applications. Its structure allows for the formation of specific peptide sequences and functionalized molecules that may not be achievable with other isomers or simpler Boc-protected compounds.
Properties
Molecular Formula |
C17H24N2O6 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-10-7-8-12(11(9-10)13(20)21)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) |
InChI Key |
FCKMPQUBJHMJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.